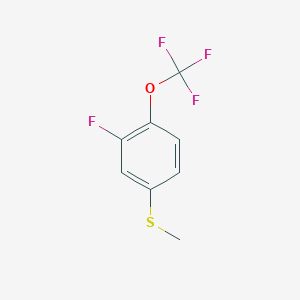
2,3,4,5-Tetrafluorophenyl cyclohexyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetrafluorophenyl cyclohexyl ketone is an organic compound characterized by the presence of a cyclohexyl group attached to a tetrafluorophenyl ring through a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone typically involves the reaction of cyclohexanone with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Cyclohexanone+2,3,4,5-Tetrafluorobenzoyl chloride→2,3,4,5-Tetrafluorophenyl cyclohexyl ketone+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or recrystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,3,4,5-Tetrafluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2,3,4,5-Tetrafluorophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,3,4,5-Tetrafluorophenyl cyclohexyl ketone depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,3,4,5-Tetrafluorophenyl methyl ketone
- 2,3,4,5-Tetrafluorophenyl ethyl ketone
- 2,3,4,5-Tetrafluorophenyl propyl ketone
Uniqueness
2,3,4,5-Tetrafluorophenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs with smaller alkyl groups. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
特性
IUPAC Name |
cyclohexyl-(2,3,4,5-tetrafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O/c14-9-6-8(10(15)12(17)11(9)16)13(18)7-4-2-1-3-5-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQKWABJQHQCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7993762.png)





![2-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]pyridine](/img/structure/B7993787.png)
![3-[(Cyclopentyloxy)methyl]thiophenol](/img/structure/B7993793.png)


